molecular formula C14H16F2N2O2 B2833323 N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide CAS No. 2327531-16-6

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B2833323
CAS No.: 2327531-16-6
M. Wt: 282.291
InChI Key: CJQLXYPYOYCQQS-UHFFFAOYSA-N
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Description

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is a benzamide derivative characterized by a 4,4-difluoropiperidine moiety linked to a benzamide core via a 2-oxoethyl spacer. For instance, WHO reports a closely related compound, 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethane-1-sulfonamido)benzamide, which is classified as a kinesin-like protein KIF18A inhibitor with antineoplastic applications .

Properties

IUPAC Name

N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c15-14(16)6-8-18(9-7-14)12(19)10-17-13(20)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLXYPYOYCQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The difluoropiperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide group can enhance binding affinity and specificity towards these targets, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Structural Insights:

  • Piperidine vs. Piperazine/Azetidinone: The 4,4-difluoropiperidine group distinguishes the target compound from analogs with piperazine (e.g., CAS 62984-74-1) or azetidinone rings (e.g., Compound 4). Fluorination likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Pharmacological Comparisons

Antimicrobial Activity:

  • Compound 4 (azetidinone derivative) demonstrated the highest antimicrobial potency among 2-azetidinone derivatives, likely due to its dual chloro-substitutions enhancing bacterial membrane disruption .
  • Compound 7 (thiazolidinone derivative) showed superior antifungal activity (pMICam = 1.86 µM/mL), attributed to electronic effects from the nitrobenzylidene group .

Anticancer Activity:

  • While direct data for the target compound are lacking, its structural analog (WHO-listed derivative) targets KIF18A, a protein critical in mitosis, suggesting antineoplastic mechanisms .
  • Compound 17 (azetidinone derivative) exhibited IC₅₀ = 18.59 µM against MCF7 breast cancer cells, indicating moderate potency .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4,4-difluoropiperidine group in the target compound may increase logP (predicted ~2.9–3.0) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

QSAR and Mechanistic Insights

  • Antimicrobial QSAR: Topological parameters (Balaban index, J) and electronic descriptors (HOMO energy) govern antimicrobial activity in azetidinone and thiazolidinone derivatives .
  • Anticancer QSAR : Kier’s α shape indices and steric factors influence anticancer efficacy, suggesting bulky substituents (e.g., difluoropiperidine) may enhance target binding .

Biological Activity

N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C13H14F2N2O\text{C}_{13}\text{H}_{14}\text{F}_2\text{N}_2\text{O}

This compound features a benzamide core substituted with a difluoropiperidine moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that this compound acts as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

Key Mechanisms Include:

  • Inhibition of Kinesin Proteins : Similar compounds have shown significant inhibition of kinesin-like proteins such as KIF18A, which is implicated in mitotic processes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antineoplastic Activity : The compound has demonstrated potential antitumor effects in various cancer models. Inhibition of KIF18A has been linked to tumor regression in human ovarian and triple-negative breast cancer models .

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound based on available research:

Activity Observation Reference
KIF18A InhibitionSignificant reduction in cell proliferation
Antitumor EffectsTumor regression in xenograft models
Cell Cycle ArrestInduction of G2/M phase arrest
Apoptosis InductionIncreased levels of cleaved PARP

Case Study 1: Inhibition of KIF18A

In a study focusing on the role of KIF18A in cancer biology, compounds structurally similar to this compound were evaluated for their ability to inhibit KIF18A. The results indicated that treatment with these inhibitors led to significant mitotic arrest and subsequent apoptosis in cancer cell lines such as OVCAR-3 and MCF-7. The study highlighted the potential for these compounds to be developed into therapeutic agents against resistant cancer types .

Case Study 2: Efficacy in Animal Models

Another study investigated the efficacy of this compound in mouse models of human cancers. The compound was administered at various dosages, leading to observable tumor size reduction and improved survival rates compared to controls. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions starting from commercially available benzamide and 4,4-difluoropiperidine. Key steps include:

  • Nucleophilic substitution : Reacting 4,4-difluoropiperidine with bromoacetyl chloride to form the 2-oxoethyl intermediate.
  • Amide coupling : Using coupling agents like EDC/HOBt to attach the intermediate to benzamide .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and characterization via 1H NMR^1 \text{H NMR} and HPLC (≥95% purity) .

Q. How is structural characterization of this compound performed to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify the presence of the difluoropiperidinyl group (δ ~4.5 ppm for piperidine protons) and benzamide aromatic signals (δ 7.3–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 323.12) .
  • HPLC : Purity assessment using C18 columns with water/acetonitrile gradients .

Q. What preliminary biological activities have been reported for structurally similar benzamide derivatives?

  • Findings : Analogous compounds (e.g., N-(2-(benzylamino)-2-oxoethyl)benzamide) show pancreatic β-cell protective activity against ER stress (EC50_{50} = 0.1 μM) and improved water solubility .
  • Relevance : The 4,4-difluoropiperidinyl group may enhance metabolic stability or target engagement compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Substituent Variation : Modify the benzamide aryl group (e.g., introduce electron-withdrawing groups like -NO2_2 or -CF3_3) to assess impact on potency .
  • Piperidine Fluorination : Compare 4,4-difluoro vs. non-fluorinated piperidine analogs to evaluate fluorine’s role in bioavailability and target binding .
  • In Silico Modeling : Docking studies with ER stress-related targets (e.g., PERK kinase) to predict binding modes .

Q. What strategies address contradictory data in biological assays (e.g., varying EC50_{50} across studies)?

  • Troubleshooting :

  • Assay Standardization : Use consistent cell lines (e.g., INS-1 β-cells) and stress inducers (e.g., thapsigargin) to minimize variability .
  • Solubility Adjustments : Add co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
  • Metabolic Stability Tests : Liver microsome assays to identify rapid degradation as a confounding factor .

Q. What mechanistic insights exist for related compounds in modulating cellular pathways?

  • Proposed Mechanisms :

  • ER Stress Modulation : Analogous derivatives inhibit PERK/eIF2α signaling, reducing apoptosis in β-cells .
  • Kinase Inhibition : Fluorinated benzamides may target stress-activated kinases (e.g., JNK) due to electronegative substituents .
    • Experimental Validation : Western blotting for phosphorylation markers (e.g., p-eIF2α) and siRNA knockdown of candidate targets .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Quality Control :

  • HPLC-MS : Monitor for common byproducts (e.g., unreacted bromoacetyl intermediate or de-fluorinated piperidine derivatives) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. of 4,4-difluoropiperidine) and temperature (60–80°C) to minimize side reactions .

Methodological Resources

  • Key References :
    • Multi-step synthesis protocols .
    • SAR frameworks for benzamide derivatives .
    • ER stress assay methodologies .

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